![molecular formula C7H13NO4 B3261708 Methyl 3,3-dimethyl-4-nitrobutanoate CAS No. 34687-04-2](/img/structure/B3261708.png)
Methyl 3,3-dimethyl-4-nitrobutanoate
Overview
Description
“Methyl 3,3-dimethyl-4-nitrobutanoate” is a chemical compound with the molecular formula C7H13NO4 . It contains 24 bonds in total, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 1 aliphatic nitro group .
Molecular Structure Analysis
The molecular structure of “Methyl 3,3-dimethyl-4-nitrobutanoate” is characterized by several features. It contains 24 bonds in total, including 11 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, 1 aliphatic ester, and 1 aliphatic nitro group .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Antiarrhythmic Agents : The compound has been synthesized and studied for its antiarrhythmic activity in models of arrhythmia induced by calcium chloride and aconitine in rats, indicating potential therapeutic applications (Shakirov et al., 2006).
- Mannich Reaction Applications : It reacts with methylamine and formaldehyde according to the Mannich reaction pattern, forming substituted 5-nitrohexahydropyrimidines, showcasing its utility in organic synthesis (Shakirov et al., 2005).
- Catalysis and Rearrangements : It's involved in acid-catalyzed rearrangements, indicating its importance in understanding reaction mechanisms and designing new chemical processes (Greene & Lewis, 1978).
Environmental and Biodegradation Studies
- Biodegradation of Pesticides : Studies have shown that it is a breakdown product of fenitrothion, a pesticide, and can be biodegraded by certain microorganisms like Ralstonia sp., indicating its role in environmental decontamination (Bhushan et al., 2000).
Chemical Properties and Analysis
- Ion Mobility Spectrometry : Research has been conducted on the decomposition and behavior of similar nitrobutane compounds under various conditions, providing insights into their chemical properties and applications in analytical chemistry (Munro et al., 1998).
- Crystal Structure Analysis : The structure of dimeric forms of related nitroso compounds has been studied, which is crucial for understanding their chemical behavior and potential applications (Gowenlock & McCullough, 1997).
Biochemical Research
- DNA Methylation Studies : Compounds with similar structures have been used to study the methylation of DNA in mammalian cells, providing insights into genetic and cellular processes (Lawley & Thatcher, 1970).
properties
IUPAC Name |
methyl 3,3-dimethyl-4-nitrobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4/c1-7(2,5-8(10)11)4-6(9)12-3/h4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MROKADHZDXBQMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)OC)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701289206 | |
Record name | Methyl 3,3-dimethyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,3-dimethyl-4-nitrobutanoate | |
CAS RN |
34687-04-2 | |
Record name | Methyl 3,3-dimethyl-4-nitrobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34687-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3,3-dimethyl-4-nitrobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701289206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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